molecular formula C19H25N5O B2762101 N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310096-61-6

N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2762101
CAS No.: 2310096-61-6
M. Wt: 339.443
InChI Key: HOCAXIUGLWNCRH-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that belongs to the class of azabicyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core, the introduction of the triazole ring, and the attachment of the phenylpropyl group. Common synthetic routes may include:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Triazole Ring: This step often involves click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenylpropyl Group: This can be done through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other azabicyclo[3.2.1]octane derivatives, triazole-containing molecules, and phenylpropyl-substituted compounds. Examples include:

    Azabicyclo[3.2.1]octane Derivatives: Known for their diverse biological activities.

    Triazole-Containing Molecules: Widely used in medicinal chemistry for their stability and bioactivity.

    Phenylpropyl-Substituted Compounds: Commonly found in various bioactive molecules.

Uniqueness

N-(3-phenylpropyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide is unique due to its combination of structural features, which may confer specific biological activities and properties not found in other compounds

Properties

IUPAC Name

N-(3-phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(20-10-4-7-15-5-2-1-3-6-15)24-16-8-9-17(24)14-18(13-16)23-12-11-21-22-23/h1-3,5-6,11-12,16-18H,4,7-10,13-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCAXIUGLWNCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCCCC3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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